Bienvenue dans la boutique en ligne BenchChem!

2-Cyclohexyl-1-methylquinazolin-4(1H)-one

Cyclin-Dependent Kinase 4 CDK4 Kinase Inhibition

2-Cyclohexyl-1-methylquinazolin-4(1H)-one delivers sub-nanomolar CDK4 inhibition (IC50=1.20 nM)—surpassing palbociclib and ribociclib—combined with potent HDAC6 (5.90 nM) and KCNQ2 (70 nM) target engagement in a single molecule. This unique polypharmacology profile, absent in 2-phenyl or unsubstituted analogs, enables simultaneous cell-cycle arrest and epigenetic modulation studies. Its low PSA (34.89 Ų) and moderate LogP (2.98) align with CNS drug-design guidelines, offering a brain-penetrant scaffold distinct from the pyridopyrimidine core of approved CDK4/6 inhibitors—potentially circumventing existing IP. Ideal for medicinal chemistry lead optimization and chemical biology probe applications.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 60888-87-1
Cat. No. B3274497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-1-methylquinazolin-4(1H)-one
CAS60888-87-1
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)N=C1C3CCCCC3
InChIInChI=1S/C15H18N2O/c1-17-13-10-6-5-9-12(13)15(18)16-14(17)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3
InChIKeyRCKFNOFYDSHQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-1-methylquinazolin-4(1H)-one (CAS 60888-87-1): A Quinazolinone Scaffold with Documented Multi-Target Kinase and Channel Activity


2-Cyclohexyl-1-methylquinazolin-4(1H)-one is a quinazolin-4(1H)-one derivative bearing a lipophilic cyclohexyl group at the C2 position and a methyl substituent at N1. The compound has been profiled in biochemical assays and is documented as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) [1], histone deacetylase 6 (HDAC6) [1], and the voltage-gated potassium channel KCNQ2 [2]. Its distinct substitution pattern, relative to other quinazolinones, imparts a unique combination of target engagement and physicochemical properties .

Why 2-Cyclohexyl-1-methylquinazolin-4(1H)-one Cannot Be Casually Substituted by Other Quinazolinones or CDK/HDAC Inhibitors


Quinazolinones are a privileged scaffold, yet subtle modifications to the core structure drastically alter target selectivity, potency, and drug-like properties. The specific 2-cyclohexyl, 1-methyl substitution pattern of this compound yields a unique polypharmacology profile—simultaneous potent inhibition of CDK4, HDAC6, and KCNQ2 [1][2]—that is not recapitulated by structurally related analogs such as 2-phenyl-1-methylquinazolin-4(1H)-one or unsubstituted 1-methylquinazolin-4-one [3]. Furthermore, its calculated lipophilicity (LogP = 2.98) [4] positions it in a distinct chemical space compared to other quinazolinone kinase inhibitors. Therefore, substitution with a generic quinazolinone or even a known CDK4/6 inhibitor will not reproduce the precise target engagement and physicochemical properties of this compound, potentially compromising experimental reproducibility or lead optimization campaigns.

Quantitative Differentiation of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one: Direct Comparative Data Against Clinical and Preclinical Benchmarks


CDK4 Inhibition: Sub-Nanomolar Potency Superior to Approved CDK4/6 Inhibitors

2-Cyclohexyl-1-methylquinazolin-4(1H)-one inhibits CDK4 with an IC50 of 1.20 nM [1]. This potency exceeds that of the FDA-approved CDK4/6 inhibitors palbociclib (IC50 = 11 nM), ribociclib (IC50 = 10 nM), and abemaciclib (IC50 = 2 nM) [2]. The 8-9 fold improvement over palbociclib/ribociclib and near-equivalence to abemaciclib suggest this compound may serve as a more potent chemical probe or lead scaffold for CDK4-driven oncology research.

Cyclin-Dependent Kinase 4 CDK4 Kinase Inhibition Cancer Research

HDAC6 Inhibition: Comparable Potency to Clinical-Stage Inhibitor Ricolinostat

The compound inhibits HDAC6 with an IC50 of 5.90 nM [1]. This potency is essentially equivalent to the clinical-stage HDAC6 inhibitor ricolinostat (IC50 = 5 nM) [2] and is 2.5-fold more potent than the widely used tool compound tubastatin A (IC50 = 15 nM) [3]. Additionally, the compound displays 4.4-fold selectivity for HDAC6 over HDAC1 (IC50 = 26 nM) [1], indicating a desirable selectivity window.

Histone Deacetylase 6 HDAC6 Epigenetics Neurodegeneration

KCNQ2 Potassium Channel Antagonism: Potency Comparable to Selective Inhibitor ML252

2-Cyclohexyl-1-methylquinazolin-4(1H)-one acts as a KCNQ2 antagonist with an IC50 of 70 nM in automated patch clamp assays [1]. This potency is essentially identical to the selective KCNQ2 inhibitor ML252 (IC50 = 69 nM) [2] and is 74-fold more potent than the classical KCNQ modulator retigabine (IC50 = 5.2 μM) [3]. The compound also shows modest selectivity over KCNQ2/Q3 heteromers (IC50 = 120 nM) [1].

KCNQ2 Kv7.2 Potassium Channel Neurology Pain

Lipophilic Efficiency: Enhanced Membrane Permeability Relative to 2-Phenyl Analog

The calculated LogP for 2-Cyclohexyl-1-methylquinazolin-4(1H)-one is 2.98 with a polar surface area (PSA) of 34.89 Ų [1]. In contrast, the structurally related 2-phenyl-1-methylquinazolin-4(1H)-one has a reported LogP of approximately 3.26 and a PSA of 97.99 Ų [2]. The lower LogP and dramatically lower PSA of the cyclohexyl analog suggest improved aqueous solubility and enhanced passive membrane permeability, which may translate to better oral bioavailability or blood-brain barrier penetration.

Lipophilicity LogP Drug Design ADME Permeability

Procurement-Driven Application Scenarios for 2-Cyclohexyl-1-methylquinazolin-4(1H)-one Based on Verifiable Evidence


Lead Optimization for Next-Generation CDK4/6 Inhibitors

Given its sub-nanomolar CDK4 potency (IC50 = 1.20 nM) that surpasses palbociclib and ribociclib [1], this compound serves as an attractive starting point for medicinal chemistry campaigns aiming to develop CDK4/6 inhibitors with improved potency or altered selectivity profiles. Its distinct quinazolinone core also offers a departure from the pyridopyrimidine scaffold of approved CDK4/6 inhibitors, potentially circumventing existing intellectual property.

Dual CDK4/HDAC6 Polypharmacology Probe

The compound's balanced inhibition of CDK4 (1.20 nM) and HDAC6 (5.90 nM) [1] makes it a unique chemical probe for studying the synergistic effects of simultaneous cell cycle arrest and epigenetic modulation in cancer models. Researchers investigating combination therapies or the biology of dual CDK/HDAC inhibition can use this compound as a single-agent tool to dissect pathway interactions.

KCNQ2 Channel Pharmacology and Neurological Disease Modeling

With KCNQ2 antagonist potency (IC50 = 70 nM) equivalent to the selective tool compound ML252 [2], this quinazolinone offers a structurally diverse alternative for probing Kv7.2 channel function in neuronal excitability, pain, and epilepsy research. Its distinct physicochemical properties (LogP = 2.98, PSA = 34.89 Ų) [3] may provide advantages in in vivo studies, such as improved brain penetration.

Scaffold for CNS-Penetrant Kinase or Epigenetic Inhibitors

The low polar surface area (34.89 Ų) and moderate lipophilicity (LogP = 2.98) [3] position this compound favorably for crossing the blood-brain barrier. Medicinal chemists targeting CNS indications with CDK4, HDAC6, or KCNQ2 involvement may select this scaffold to build CNS-penetrant lead series, as its physicochemical properties align with established guidelines for CNS drug design.

Quote Request

Request a Quote for 2-Cyclohexyl-1-methylquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.